4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-6-8-25(9-7-24)30(26,27)15-10-13(28-2)4-5-14(15)29-3/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSEYXEBVNKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule with significant potential in pharmacology. Its unique structure, featuring a pyrimidine core and a sulfonamide group, suggests diverse biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.5 g/mol. The presence of trifluoromethyl and dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in antibacterial and anticancer applications. The compound may act as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively .
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperazine rings have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The sulfonamide group enhances this activity by disrupting bacterial folate synthesis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It is hypothesized that the trifluoromethyl group may enhance binding affinity to cancer-related targets, leading to apoptosis in tumor cells. In vitro studies have indicated that similar pyrimidine derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For example, it may inhibit AChE, which is crucial for neurotransmitter regulation, thereby offering therapeutic potential for Alzheimer's disease . Additionally, enzyme inhibition studies have demonstrated its capacity to bind bovine serum albumin (BSA), suggesting implications for drug delivery systems .
Case Studies
- Antibacterial Evaluation : A study synthesized several piperazine derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that the compounds effectively inhibited bacterial growth, supporting the hypothesis that the sulfonamide functionality contributes significantly to antibacterial efficacy .
- Anticancer Screening : In a series of experiments conducted on various cancer cell lines, derivatives similar to our target compound demonstrated significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .
- Enzyme Inhibition Studies : A systematic investigation into the enzyme inhibitory properties revealed that the compound effectively inhibited AChE and urease activities, providing insights into its potential use in treating neurodegenerative disorders and urinary tract infections .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exhibit significant anticancer properties. For instance, related pyrimidine derivatives have been shown to inhibit fibroblast growth factor receptor tyrosine kinases, which play a crucial role in tumor growth and angiogenesis. These compounds have demonstrated promising results in preclinical models of various cancers, including bladder cancer .
Anticonvulsant Properties
Research into the anticonvulsant activity of piperazine derivatives suggests that modifications to the piperazine ring can enhance efficacy against seizures. Compounds with similar sulfonamide structures have been evaluated for their ability to protect against seizures in animal models, indicating that the incorporation of the sulfonyl group may be beneficial for developing new anticonvulsant medications .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are being explored through its interaction with neurotransmitter systems. The piperazine moiety is known to influence serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders. Preliminary studies suggest that derivatives may have anxiolytic or antidepressant effects .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study on Anticancer Activity | The compound showed significant inhibition of tumor growth in xenograft models. | Supports potential use as an anticancer agent. |
| Evaluation of Anticonvulsant Activity | Demonstrated protective effects in seizure models with a median effective dose lower than standard treatments. | Indicates promise for epilepsy treatment. |
| Neuropharmacological Assessment | Exhibited modulation of serotonin receptors leading to anxiolytic effects in rodent models. | Suggests potential for treating anxiety disorders. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis at Critical Positions
The table below compares substituents at key positions of the target compound and its analogs:
| Compound Name (CAS) | Position 2 | Position 6 | Sulfonyl-Attached Aryl Group | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Methyl | Trifluoromethyl | 2,5-Dimethoxyphenyl | ~453.4* |
| 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (946271-78-9) | Methyl | Propoxy (OCH₂CH₂CH₃) | 2,5-Dichlorophenyl | 445.4 |
| 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) | Cyclopropyl | Trifluoromethyl | N/A | N/A |
| 3-[1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine (1006323-05-2) | Bipyrazole Core | N/A | N/A | N/A |
*Molecular weight of the target compound is estimated based on structural similarity to CAS 946271-78-7.
Key Differences and Implications
a) Sulfonyl-Attached Aryl Group
- Target Compound : The 2,5-dimethoxyphenyl group provides electron-donating methoxy substituents, which may enhance π-π stacking or hydrogen bonding in target interactions .
b) Position 6 Substituents
- Trifluoromethyl (Target) : Imparts high electronegativity and metabolic resistance compared to the propoxy group in CAS 946271-78-8. The latter’s increased lipophilicity may improve membrane permeability but reduce aqueous solubility .
- Cyclopropyl (CAS 861409-87-2) : Replaces the methyl group at position 2, introducing steric bulk that could hinder binding in constrained active sites .
c) Core Heterocycle Variations
Research Findings and Hypotheses
Electronic and Steric Effects
- The trifluoromethyl group in the target compound likely enhances stability against oxidative metabolism compared to analogs with alkoxy or chlorinated groups.
- 2,5-Dimethoxyphenyl vs. 2,5-dichlorophenyl : The former’s electron-donating nature may favor interactions with cationic or polar residues in binding pockets, while the latter’s electron-withdrawing effects could strengthen hydrophobic interactions .
Pharmacokinetic Predictions
- Metabolic Stability: Piperazine sulfonamides generally exhibit moderate metabolic stability, but the trifluoromethyl group in the target compound may prolong half-life compared to non-fluorinated analogs .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation of piperazine, pyrimidine ring functionalization, and introduction of the trifluoromethyl group. Key steps:
- Sulfonylation : React 2,5-dimethoxyphenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine base) to form the sulfonylpiperazine intermediate .
- Pyrimidine functionalization : Couple the intermediate with a pre-functionalized pyrimidine core (e.g., 2-methyl-6-(trifluoromethyl)pyrimidine) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, flow-chemistry platforms enable precise control of reaction kinetics and scalability, as demonstrated in oxidation reactions . Statistical modeling (e.g., response surface methodology) can identify optimal conditions while minimizing side products.
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
Answer:
Contradictory data may arise from differences in assay conditions, cell lines, or off-target effects. Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values across assays to determine if activity is concentration-dependent or context-specific.
- Target validation : Use CRISPR/Cas9 knockout models to confirm involvement of putative targets (e.g., kinases, epigenetic regulators) .
- Metabolomic profiling : Identify downstream metabolic changes (e.g., via LC-MS) to distinguish mechanisms of action in antimicrobial vs. cancer cell models .
For example, pyrimidine derivatives with trifluoromethyl groups exhibit varied activity depending on cellular redox states, which can be analyzed using ROS-sensitive probes .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substituents and hydrogen-bonding patterns. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize specific conformations .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Advanced: What strategies enhance structure-activity relationship (SAR) studies for improving target selectivity?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy, altering sulfonyl groups) to map steric and electronic requirements .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinase ATP-binding pockets .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen, hydrophobic contacts with trifluoromethyl) to prioritize synthetic targets .
For example, replacing the 2,5-dimethoxyphenyl group with a halogenated aryl group improved selectivity for fungal CYP51 over human homologs in related compounds .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Kinetic solubility : Use shake-flask methods with UV detection to measure solubility in buffers (pH 1–10) .
- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products.
Advanced: What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity profiling?
Answer:
- In vitro :
- In vivo :
For example, analogs with improved metabolic stability (e.g., reduced CYP3A4 metabolism) showed lower hepatotoxicity in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
